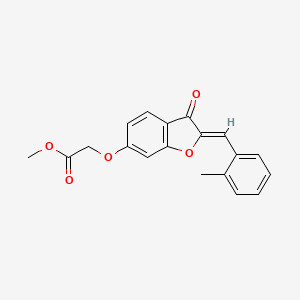![molecular formula C14H14O4 B2843701 2-[2-(1,3-Benzodioxol-5-yl)cyclopropyl]cyclopropane-1-carboxylic acid CAS No. 2408963-39-1](/img/structure/B2843701.png)
2-[2-(1,3-Benzodioxol-5-yl)cyclopropyl]cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1,3-Benzodioxol-5-yl)cyclopropyl]cyclopropane-1-carboxylic acid is an organic compound featuring a cyclopropane ring fused with a benzodioxole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Benzodioxol-5-yl)cyclopropyl]cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Cyclopropanation: The benzodioxole derivative is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a Simmons-Smith reagent (iodomethylzinc iodide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(1,3-Benzodioxol-5-yl)cyclopropyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, especially under basic conditions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Sodium hydroxide, potassium tert-butoxide, various nucleophiles.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-[2-(1,3-Benzodioxol-5-yl)cyclopropyl]cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential biological activities. The benzodioxole moiety is known for its presence in various bioactive molecules, suggesting that derivatives of this compound may exhibit interesting pharmacological properties.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The compound’s structural features make it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science.
Mecanismo De Acción
The mechanism of action of 2-[2-(1,3-Benzodioxol-5-yl)cyclopropyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The cyclopropane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic acid: This compound shares the benzodioxole and cyclopropane features but includes fluorine atoms, which can alter its reactivity and biological activity.
1-(1,3-Benzodioxol-5-yl)cyclopropane-1-carboxylic acid: Lacks the additional cyclopropane ring, making it structurally simpler but potentially less versatile.
Uniqueness
2-[2-(1,3-Benzodioxol-5-yl)cyclopropyl]cyclopropane-1-carboxylic acid is unique due to its dual cyclopropane rings fused with a benzodioxole moiety. This structure provides a combination of stability and reactivity that is not commonly found in similar compounds, making it a valuable molecule for various applications.
Propiedades
IUPAC Name |
2-[2-(1,3-benzodioxol-5-yl)cyclopropyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4/c15-14(16)11-5-10(11)9-4-8(9)7-1-2-12-13(3-7)18-6-17-12/h1-3,8-11H,4-6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOKQHXFJSFCQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC3=C(C=C2)OCO3)C4CC4C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
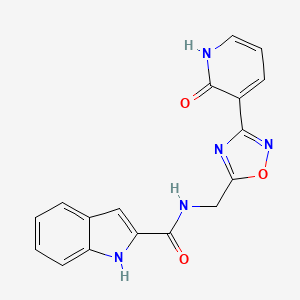
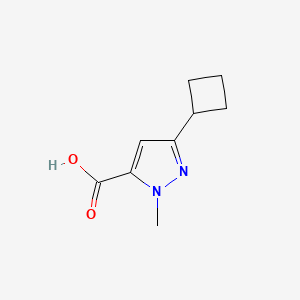
![3-{1-[2-(3-chloro-4-methoxyphenyl)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2843621.png)

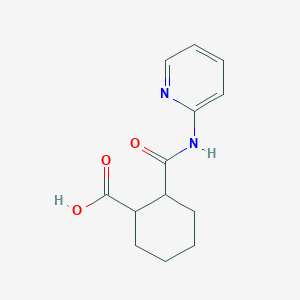
![2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2843628.png)
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2843629.png)
![6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2843630.png)
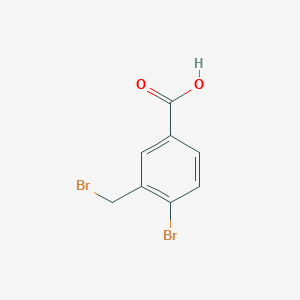
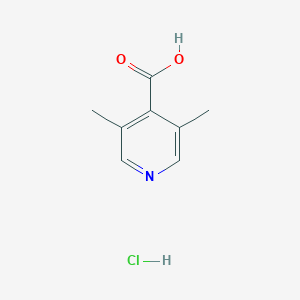
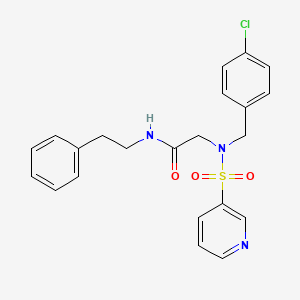
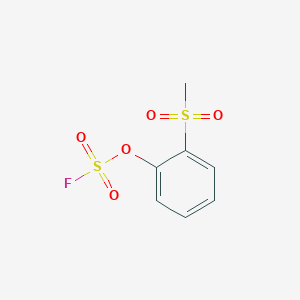
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2843638.png)
